7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
The compound is a pyridine derivative with a dioxaborolane group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is often used in various chemical reactions. For example, it can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Scientific Research Applications
Synthesis and Structural Studies
- Compounds containing the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine heterocyclic system, which includes derivatives of 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), have been synthesized for various studies, highlighting their potential in chemical research (Soukri et al., 2003).
- A study on pyridin-2-ylboron derivatives, including similar compounds, discussed structural differences impacting their chemical reactivity, emphasizing the importance of these compounds in understanding molecular interactions (Sopková-de Oliveira Santos et al., 2003).
Boronic Acid Ester Intermediates
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds, which are boric acid ester intermediates, have been synthesized and analyzed, providing insights into the physicochemical properties of these types of molecules (Huang et al., 2021).
Medicinal Chemistry
- The synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, a category that includes derivatives of the compound , has been explored. These novel scaffolds hold potential for the development of new therapeutic agents (Bartolomea et al., 2003).
Polymer Chemistry
- Deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units, which are related to the 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) compound, have been synthesized, highlighting the use of these compounds in the development of new polymer materials (Welterlich et al., 2012).
Organic Synthesis Methods
- Research on catalytic enantioselective borane reduction processes, which could involve similar compounds, contributes to the development of more efficient synthetic methods in organic chemistry (Huang et al., 2011).
Coordination Polymers
- The compound has potential applications in the synthesis of coordination polymers, as seen in research involving similar boron-based compounds (Al-Fayaad et al., 2020).
Spectroscopy and Vibrational Properties Studies
- Research into the vibrational properties of compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups can provide valuable data for the analysis of similar compounds (Wu et al., 2021).
Fluorescent Probes
- Development of fluorescent probes using similar compounds demonstrates potential applications in imaging and detection in various fields, including biology and chemistry (Tian et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they may interact with a wide range of biological targets.
Mode of Action
It’s known that compounds containing a dioxaborolane group, like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , can undergo borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds with similar structures are known to participate in various chemical reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are involved in the synthesis of complex organic compounds, suggesting that this compound might affect biochemical pathways related to these processes.
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , suggest that it might have good bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For example, it’s recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by forming stable complexes that can inhibit or activate their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases, leading to alterations in downstream signaling cascades that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target and the specific binding interactions involved . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cellular stress, apoptosis, and organ damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which further increases in dosage do not enhance the effect but may increase toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, it can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Properties
IUPAC Name |
7-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-8(15)7-16-11-10(9)17-5-6-18-11/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSDRKCIIFZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2Cl)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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